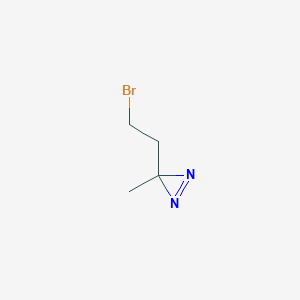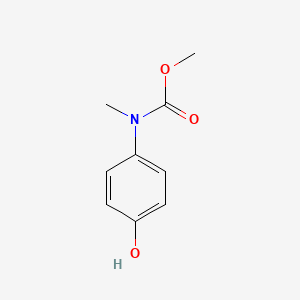![molecular formula C10H17ClF2N2O2 B2834958 Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2102412-20-2](/img/structure/B2834958.png)
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C10H17ClF2N2O2. It is characterized by a spirocyclic structure, which includes a diazaspiro[3.3]heptane core, making it a unique and interesting molecule for various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a difluorinated precursor under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid derivative of the spirocyclic compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylene group, where nucleophiles replace one or both fluorine atoms.
Oxidation and Reduction: The diazaspiro core can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms and potentially leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the diazaspiro core.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest for the design of new drugs, particularly those targeting neurological pathways due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased stability and resistance to degradation.
作用機序
The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
- Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate
Uniqueness
Compared to similar compounds, tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to the presence of the difluoromethylene group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQQMVGVCDOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,6-dimethylmorpholino)-1,3-thiazole-5-carbaldehyde N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2834882.png)
![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2834890.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2834894.png)


